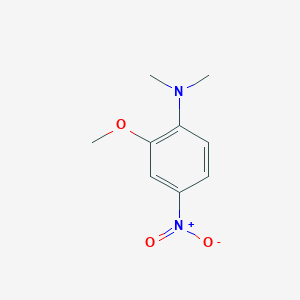
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group
Análisis De Reacciones Químicas
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction:
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form thiourea derivatives and other products . The molecular targets and pathways involved are primarily related to its use as a chemical reagent rather than a biological agent.
Comparación Con Compuestos Similares
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate can be compared with other halogenated isothiocyanates:
2-Bromophenyl isothiocyanate: Similar in structure but lacks the chloro and trifluoromethyl groups, making it less reactive in certain applications.
4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate: Lacks the bromo group, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: While not an isothiocyanate, this compound shares some structural similarities and is used in different types of coupling reactions.
These comparisons highlight the unique reactivity and applications of this compound in scientific research.
Propiedades
Fórmula molecular |
C8H2BrClF3NS |
|---|---|
Peso molecular |
316.53 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrClF3NS/c9-6-2-4(10)1-5(8(11,12)13)7(6)14-3-15/h1-2H |
Clave InChI |
OSCCSYKVUFMXBH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)




![ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B13915639.png)



![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
